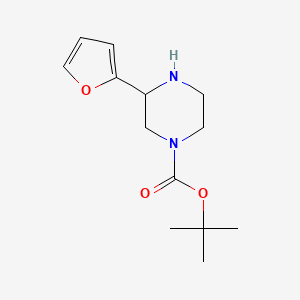

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-10(9-15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVFUSPKXGTOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587680 | |

| Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886771-26-2 | |

| Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Carbamate Formation via Reaction with tert-Butyl Chloroformate

The most common and straightforward method involves the reaction of 3-(furan-2-yl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:

$$

\text{3-(furan-2-yl)piperazine} + \text{tert-butyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{Tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate} + \text{HCl}

$$

- Reaction conditions: Typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.

- Base: Triethylamine or similar organic bases are used to scavenge the HCl generated.

- Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.

This method is scalable and adaptable for industrial production, with continuous flow reactors enhancing efficiency and yield by improving mixing and heat transfer.

Photocatalytic One-Step Synthesis (Analogous Methodologies)

While direct literature on photocatalytic synthesis of this compound is limited, related piperazine carbamate derivatives have been synthesized via photocatalytic methods using acridine salt catalysts under visible light irradiation. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has been prepared by:

- Mixing 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, and an oxidant in anhydrous dichloroethane.

- Irradiating with blue LED light under oxygen atmosphere for 10 hours.

- Purifying the product by column chromatography.

This method offers advantages such as:

- One-step synthesis reducing the number of reaction steps.

- Avoidance of heavy metal catalysts and hazardous hydrogen gas.

- High yields (up to 95%) and environmentally friendly conditions.

Though this exact method is reported for a pyridine-substituted piperazine, it suggests potential for adaptation to furan-substituted analogs.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct reaction with tert-butyl chloroformate | 3-(furan-2-yl)piperazine, tert-butyl chloroformate, triethylamine | Aprotic solvent, room temp, 2-6 h | 70-90 | Simple, scalable, well-established | Requires base, generates HCl |

| Photocatalytic synthesis (analogous) | Piperazine-1-tert-butyl formate, acridine salt, oxidant, blue LED | Anhydrous dichloroethane, O2, 10 h | ~95 | One-step, metal-free, eco-friendly | Longer reaction time, light source needed |

Research Findings and Notes

- The direct carbamate formation is the most widely used and industrially relevant method due to its simplicity and robustness.

- Photocatalytic methods represent an emerging green chemistry approach, reducing hazardous reagents and improving yields, though their application to furan-substituted piperazines requires further experimental validation.

- Purification typically involves recrystallization or chromatographic separation to remove unreacted starting materials and byproducts.

- Continuous flow reactors can be employed in industrial settings to improve reaction control, safety, and throughput.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its piperazine moiety.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Piperazine Derivatives

Piperazine derivatives often differ in substituent type, position, and functional groups. Below is a comparative analysis of key analogs (Table 1):

Table 1 : Structural comparison of selected piperazine derivatives.

Substituent Effects on Reactivity and Bioactivity

- Furan vs. Acryloyl : The furan moiety in the target compound facilitates π-π stacking in protein binding, whereas the acryloyl group in Compound 12o enables covalent interactions with cysteine residues (e.g., in kinase inhibitors) .

- Electron-Withdrawing Groups : Nitro substituents (e.g., in Compound 33) reduce electron density on the piperazine ring, altering reactivity in nucleophilic substitutions .

- Fluorine and Amino Groups: In Compound , the 3-amino-5-fluorobenzyl group enhances metabolic stability and target affinity, critical for CNS-active drugs.

Key Research Findings

- Stability : Boc-protected derivatives (e.g., target compound) exhibit superior stability in acidic media compared to unprotected analogs, critical for oral drug delivery .

- Crystallography : Piperazine derivatives often form hydrogen-bonded networks (e.g., ), with furan groups contributing to crystal packing via C–H···O interactions .

- Activity-Based Profiling : Compounds like Intermediate 1 () are used in chemoproteomics to map enzyme active sites, underscoring the versatility of piperazine scaffolds .

Biologische Aktivität

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly due to its unique structural features, which include a piperazine ring and a furan moiety. This article explores the biological activity of this compound, focusing on its pharmacological implications, interaction profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 252.31 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Potential Targets

Research indicates that this compound may act as an antagonist for the CCR2b receptor, which is involved in inflammatory processes. This suggests possible therapeutic applications in treating inflammatory diseases.

Antimicrobial and Anticonvulsant Properties

Piperazine derivatives have been extensively studied for their antimicrobial and anticonvulsant activities. While direct evidence for this compound's efficacy in these areas is still emerging, compounds with similar structures have shown promising results .

Inflammatory Response Modulation

Studies suggest that this compound may modulate inflammatory responses through its interaction with specific receptors. The furan moiety is particularly noted for contributing to biological activity by facilitating interactions with target molecules .

Research Findings

Recent research highlights the importance of structure-based drug design in understanding the activity of piperazine derivatives. For instance, studies involving fragment merging and linking have demonstrated how modifications to the piperazine structure can enhance binding affinity and inhibitory activity against specific targets .

Case Studies and Experimental Data

While specific case studies on this compound are scarce, the following table summarizes findings from related research on piperazine derivatives:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antimicrobial | 15.0 | Bacterial Cell Wall Synthesis |

| Compound B | Anticonvulsant | 10.5 | GABA Receptors |

| This compound | Inflammatory Modulation (Proposed) | N/A | CCR2b Receptor |

Note: IC50 values indicate the concentration required to inhibit 50% of target activity.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl piperazine carboxylate derivatives, and what reaction conditions are critical for success?

- Methodological Answer : A widely used approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups to the piperazine core. For example, tert-butyl 4-(pyridin-3-yl)phenylpiperazine derivatives are synthesized using tert-butyl piperazine carboxylate, aryl halides, and Pd(PPh₃)₄ in a mixture of toluene/water with Na₂CO₃ at 100°C . Nucleophilic substitution reactions are also employed, such as reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane/K₂CO₃ at 110°C (88.7% yield) . Boc protection strategies are critical to preserve amine functionality during synthesis .

Q. Which spectroscopic and analytical methods are essential for characterizing tert-butyl piperazine carboxylate derivatives?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- 1H/13C NMR : To identify proton environments and confirm substitution patterns (e.g., tert-butyl group resonance at δ ~1.46 ppm) .

- LCMS : For molecular ion ([M+H]+) verification and purity assessment .

- FT-IR : To detect carbonyl stretches (e.g., Boc group C=O at ~1680 cm⁻¹) .

- X-ray crystallography : Resolves molecular conformation and crystal packing, as demonstrated for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate .

Q. How should tert-butyl piperazine derivatives be stored to maintain stability during experiments?

- Methodological Answer : Store under inert atmosphere (e.g., N₂/Ar) in dark conditions at room temperature to prevent degradation. Avoid prolonged exposure to moisture, as the Boc group is susceptible to acidic hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Suzuki-Miyaura couplings involving tert-butyl piperazine derivatives?

- Methodological Answer : Key factors include:

- Catalyst loading : Adjust Pd(PPh₃)₄ from 5–10 mol% to balance cost and efficiency .

- Base selection : Na₂CO₃ or K₂CO₃ in biphasic systems (toluene/water) improves coupling efficiency .

- Temperature control : Microwave irradiation (100°C, 3 hours) vs. conventional heating (16 hours at 100°C) can enhance yields by 20–30% .

- Purification : Use silica gel chromatography with gradient elution (e.g., 0–40% ethyl acetate/petroleum ether) to isolate products .

Q. What strategies resolve contradictions in NMR data for regioselective substitution on the piperazine ring?

- Methodological Answer : Contradictions arise from steric effects of the tert-butyl group or overlapping signals. Strategies include:

Q. How does the tert-butyl group influence regioselectivity in nucleophilic substitution reactions on piperazine derivatives?

- Methodological Answer : The bulky tert-butyl group directs substitution to less hindered positions:

- Steric hindrance : Favors reactions at the piperazine nitrogen opposite the Boc group, as seen in the synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate .

- Electronic effects : Electron-withdrawing substituents (e.g., carbonyl groups) enhance reactivity at specific sites, as observed in tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine derivatives .

Q. What are the challenges in crystallizing tert-butyl piperazine derivatives, and how can they be overcome?

- Methodological Answer : Challenges include low melting points and solvent inclusion. Solutions involve:

- Slow evaporation : Use high-boiling solvents (e.g., THF) for gradual crystal growth .

- Temperature gradients : Cool reaction mixtures from 110°C to room temperature to induce crystallization .

- Additive screening : Introduce seed crystals or co-solvents (e.g., hexane) to reduce oiling out .

Data Contradiction Analysis

Q. Why do similar synthetic routes for tert-butyl piperazine derivatives yield inconsistent purity levels?

- Methodological Answer : Variations arise from:

- Reagent quality : Impure boronic acids or Pd catalysts reduce coupling efficiency .

- Workup differences : Inadequate washing (e.g., incomplete removal of K₂CO₃) leaves residual salts, skewing LCMS purity .

- Chromatography parameters : Suboptimal solvent gradients fail to separate diastereomers or regioisomers .

Q. How should researchers interpret conflicting bioactivity data for piperazine derivatives in docking studies?

- Methodological Answer : Address contradictions by:

- Binding mode validation : Compare docking poses with X-ray structures (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) to confirm target interactions .

- SAR analysis : Systematically modify substituents (e.g., furan vs. pyridinyl groups) to isolate key pharmacophores .

Methodological Tables

| Reaction Optimization Parameters | Impact on Yield/Purity | Reference |

|---|---|---|

| Microwave irradiation (100°C, 3 h) | Increases yield by 20–30% | |

| Pd(PPh₃)₄ (10 mol%) | Optimal catalyst loading | |

| Na₂CO₃ in toluene/water | Enhances coupling efficiency |

| Spectroscopic Assignments | Key Observations | Reference |

|---|---|---|

| 1H NMR (tert-butyl group) | δ 1.46 ppm (s, 9H) | |

| LCMS [M+H]+ | m/z 372.2 for C19H25N4O2 | |

| X-ray crystallography | Confirms axial conformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.